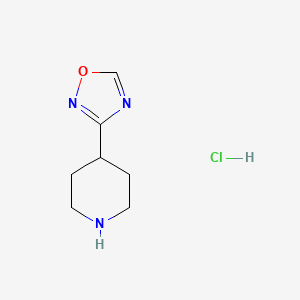

3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

Description

Properties

IUPAC Name |

3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-3-8-4-2-6(1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDDTHJHBTYISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride typically involves the reaction of piperidine derivatives with oxadiazole precursors. One common method includes the cyclization of piperidine-4-carboxylic acid with appropriate reagents to form the oxadiazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including 3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride. These compounds have shown efficacy against various cancer cell lines through different mechanisms:

- Mechanism of Action : The oxadiazole ring can interact with biological targets such as enzymes and receptors involved in cancer progression. For instance, studies have demonstrated that certain oxadiazole derivatives inhibit sirtuin enzymes (Sirt2), which play a role in cancer cell proliferation and survival .

- Case Studies : In a recent study, novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Sirt2 Inhibition |

| Compound B | HCT-116 | 0.19 | Apoptosis Induction |

| Compound C | WiDr | 4.5 | Cell Cycle Arrest |

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated:

- Antibacterial Activity : Research indicates that oxadiazole derivatives can exhibit significant antibacterial effects against various pathogens. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

- Case Studies : One study reported that derivatives of the oxadiazole class demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety is believed to enhance membrane permeability and bioactivity .

Neurological Applications

Emerging research suggests that this compound may have applications in treating neurological disorders:

- Mechanism : The compound's ability to modulate neurotransmitter systems makes it a candidate for addressing conditions such as anxiety and depression. Its interaction with receptors involved in neurotransmission could lead to anxiolytic or antidepressant effects .

- Case Studies : In preliminary evaluations, certain oxadiazole derivatives were tested for their effects on neurodegenerative models. Results indicated potential neuroprotective properties that warrant further investigation .

Hedgehog Pathway Inhibition

Another notable application of this compound is its role as an inhibitor of the Sonic Hedgehog signaling pathway:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Modifications

Below is a systematic comparison of 3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride with structurally related compounds, highlighting substituent effects and pharmacological relevance:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Methyl groups (e.g., 5-methyl analog) enhance metabolic stability but reduce polarity, limiting aqueous solubility .

- Pyridinyl substituents (e.g., pyridin-4-yl analog) improve receptor binding via hydrogen-bond interactions, critical for CNS-targeted drugs .

- Methoxymethyl groups increase polarity, favoring agrochemical formulations where water solubility is prioritized .

Synthetic Methodologies :

- Iridium-catalyzed amination (e.g., in trifluoromethylphenyl derivatives) achieves high enantiomeric excess (up to 97% ee), crucial for chiral drug development .

- Alkylation of piperidine intermediates (e.g., compound 1 in ) yields analogs with 50–100% efficiency, depending on the electrophile .

Pharmacological vs. Agrochemical Applications: Prenoxdiazine Hydrochloride exemplifies clinical translation, leveraging the oxadiazole-piperidine core for antitussive effects . Cyclobutyl-containing analogs demonstrate insecticidal efficacy, highlighting the scaffold’s versatility beyond pharmaceuticals .

Biological Activity

3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆ClN₃O

- Molecular Weight : 265.74 g/mol

- CAS Number : 280110-74-9

The compound features a piperidine ring fused with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The unique structural characteristics enhance its interaction with biological targets.

The mechanism of action of this compound primarily involves:

- Interaction with Enzymes : The oxadiazole ring can modulate the activity of various enzymes and receptors. This interaction is crucial for its antimicrobial and anticancer properties.

- Inhibition of Microbial Growth : Similar compounds have been shown to inhibit microbial growth by targeting essential microbial proteins or enzymes.

- Induction of Apoptosis in Cancer Cells : The compound may act as an agonist for human caseinolytic protease P (HsClpP), which is involved in mitochondrial homeostasis and apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

These findings suggest that the compound could serve as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated against multiple cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HEPG2 (Liver Cancer) | 5.12 | Moderate |

| MCF7 (Breast Cancer) | 3.45 | High |

| PC-3 (Prostate Cancer) | 2.76 | Very High |

These results indicate that the compound has potent cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of related oxadiazole compounds, providing insights into their therapeutic applications:

- Study on Anticancer Activity : A study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity using MTT assays. The most potent compounds exhibited IC50 values lower than standard chemotherapeutic agents such as doxorubicin .

- Mechanism-Based Approaches : Recent reviews emphasized the importance of understanding the mechanisms through which oxadiazoles exert their biological effects. Compounds similar to this compound were found to selectively inhibit carbonic anhydrases associated with tumor growth .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride?

The synthesis typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, coupling a piperidin-4-yl amidoxime precursor with a trichloroacetimidate under basic conditions (e.g., triethylamine) can yield the oxadiazole core. EDC·HCl-mediated condensation is also widely used for intramolecular cyclization, as seen in analogous oxadiazole syntheses . Reaction optimization requires precise control of temperature (0–30°C), solvent polarity (e.g., dichloromethane), and stoichiometry to minimize byproducts like triazine derivatives .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Key techniques include:

- NMR : and NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and piperidine substituents (δ 1.5–3.0 ppm for cyclic amine protons) .

- IR : Stretching vibrations at 1600–1650 cm (C=N) and 950–980 cm (N–O) confirm the oxadiazole ring .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 189.64 for CHClNO) verify purity .

X-ray crystallography is recommended for resolving ambiguities in stereochemistry or tautomerism .

Q. What are the primary biological activities associated with this compound, and how are they evaluated?

The compound exhibits antifungal and antimicrobial properties, likely due to its heterocyclic core disrupting microbial cell membranes or enzyme function. Standard assays include:

- Antifungal testing : Minimum inhibitory concentration (MIC) against Candida albicans via broth microdilution .

- Enzyme inhibition : Kinase or cytochrome P450 inhibition assays using fluorometric or colorimetric substrates .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (irritation reported in analogs) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste disposal : Segregate acidic waste (due to HCl counterion) and neutralize before disposal .

Advanced Research Questions

Q. How can computational tools like Multiwfn enhance understanding of its electronic properties?

Multiwfn enables wavefunction analysis to predict reactivity and binding affinity:

- Electrostatic potential (ESP) mapping : Identifies nucleophilic/electrophilic regions (e.g., oxadiazole ring as electron-deficient) .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~5 eV in oxadiazoles) correlate with stability and charge-transfer potential .

- Topological analysis : Electron localization function (ELF) reveals π-conjugation in the oxadiazole-piperidine system .

Q. How can retrosynthetic strategies streamline analog development?

AI-driven tools (e.g., Template_relevance models) propose routes by deconstructing the target into commercially available precursors:

- Core disconnection : Split the oxadiazole ring into amidoxime and acyl chloride fragments .

- Piperidine modification : Introduce substituents via reductive amination or cross-coupling post-cyclization .

- Parallel synthesis : Use combinatorial libraries to test substituent effects on bioactivity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

- Meta-analysis : Compare bioactivity datasets across analogs (e.g., trifluoromethyl vs. methyl substitutions alter logP and MIC values) .

- Crystallography : Resolve binding modes with target proteins (e.g., oxadiazole stacking with kinase ATP pockets) .

- QSAR modeling : Use Hammett constants or 3D descriptors to correlate electronic effects with activity .

Q. How can synthetic yields be optimized for scale-up?

- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) improve cyclization efficiency .

- Catalysis : Lewis acids (ZnCl) or microwave irradiation reduce reaction time from hours to minutes .

- Purification : Gradient HPLC (C18 columns, 0.1% TFA in HO/MeCN) resolves oxadiazole derivatives from hydrolyzed byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.